
3,3-Difluoro-2,2-dimethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-difluoro-2,2-dimethylpropylamine with a suitable electrophile under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,3-Difluoro-2,2-dimethylazetidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azetidines.
科学的研究の応用
3,3-Difluoro-2,2-dimethylazetidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications:
作用機序
The mechanism of action of 3,3-Difluoro-2,2-dimethylazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
3,3-Difluoroazetidine: Lacks the dimethyl groups, which can affect its reactivity and applications.
2,2-Dimethylazetidine: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-Fluoroazetidine: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
3,3-Difluoro-2,2-dimethylazetidine is unique due to the presence of both fluorine atoms and dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC名 |
3,3-difluoro-2,2-dimethylazetidine |
InChI |
InChI=1S/C5H9F2N/c1-4(2)5(6,7)3-8-4/h8H,3H2,1-2H3 |
InChIキー |
RPVRKKXIZAWKRO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CN1)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
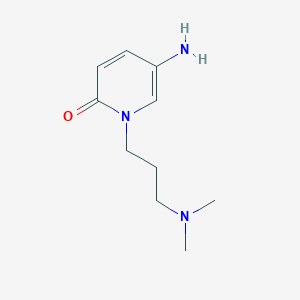

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
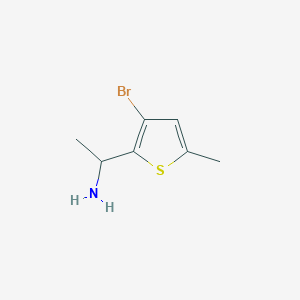
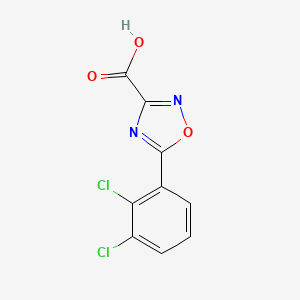
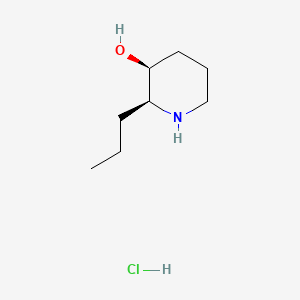
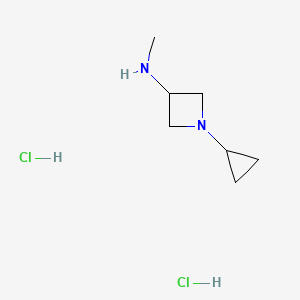

![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)



